molecular formula C27H36Br2O4 B1260370 Callophycoic acid C

Callophycoic acid C

Cat. No.: B1260370
M. Wt: 584.4 g/mol
InChI Key: HKJSNLGQALZKKO-KXSKSBKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Callophycoic acid C is a dibenzooxepine diterpenoid that is hexahydrodibenzo[b,e]oxepine-2-carboxylic acid with an isolated double bond between positions 6a and 7 and is substituted by a bromo, 2-[(1S,3S,6S)-3-bromo-6-hydroxy-2,2,6-trimethylcyclohexyl]ethyl and a methyl group at positions 9, 10 and 10 respectively (the 9S,10S,10aR stereoisomer). It is isolated from the Fijian red alga Callophycus serratus and exhibits antibacterial, antimalarial and anticancer activities. It has a role as a metabolite, an antibacterial agent, an antimalarial and an antineoplastic agent. It is a member of benzoic acids, a cyclic ether, a dibenzooxepine, a diterpenoid, an organobromine compound and a tertiary alcohol.

Scientific Research Applications

Novel Carbon Skeletons and Bioactivity

Callophycoic acid C, along with other compounds from the Fijian red alga Callophycus serratus, represents novel carbon skeletons in macroalgae, providing the first examples of diterpene-benzoic acids and diterpene-phenols. These compounds have shown a range of bioactivities, including antibacterial, antimalarial, and anticancer properties, though they are less bioactive compared to certain diterpene-benzoate macrolides from the same alga (Lane et al., 2007).

Synthesis for Drug Development

Research has been conducted on the stereoselective synthesis of the tricyclic core of (-)-callophycoic acid A. This study provides a method for the stereoselective synthesis of callophycoic acids, which is crucial for developing these compounds as potential drugs (Sakama et al., 2020).

Potential in Cancer Treatment

A specific focus on this compound and related compounds has been on their potential in treating various forms of cancer. Bromophycoic acids, similar in structure to this compound, isolated from the same genus of red algae, have shown activities against human tumor cell lines (Teasdale et al., 2012).

Antimicrobial Applications

Beyond their potential in cancer treatment, these compounds have demonstrated significant antimicrobial properties. For instance, they have shown activity against malarial parasites and bacterial pathogens, including strains resistant to multiple drugs (Lane et al., 2007).

Properties

Molecular Formula

C27H36Br2O4

Molecular Weight

584.4 g/mol

IUPAC Name

(9S,10S,10aR)-9-bromo-10-[2-[(1S,3S,6S)-3-bromo-6-hydroxy-2,2,6-trimethylcyclohexyl]ethyl]-10-methyl-8,9,10a,11-tetrahydro-6H-benzo[c][1]benzoxepine-2-carboxylic acid

InChI

InChI=1S/C27H36Br2O4/c1-25(2)21(27(4,32)12-10-22(25)28)9-11-26(3)19-14-18-13-16(24(30)31)5-7-20(18)33-15-17(19)6-8-23(26)29/h5-7,13,19,21-23,32H,8-12,14-15H2,1-4H3,(H,30,31)/t19-,21+,22+,23+,26+,27+/m1/s1

InChI Key

HKJSNLGQALZKKO-KXSKSBKOSA-N

Isomeric SMILES

C[C@@]1(CC[C@@H](C([C@@H]1CC[C@@]2([C@H](CC=C3[C@H]2CC4=C(C=CC(=C4)C(=O)O)OC3)Br)C)(C)C)Br)O

Canonical SMILES

CC1(C(CCC(C1CCC2(C(CC=C3C2CC4=C(C=CC(=C4)C(=O)O)OC3)Br)C)(C)O)Br)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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